molecular formula C16H24N2O2S B13970193 3-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

3-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13970193
M. Wt: 308.4 g/mol
InChI Key: AXCAGYMFDRFEFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is an organic compound that features a piperidine ring substituted with a pyridinylmethylsulfanyl group and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridinylmethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable pyridine derivative with a sulfanyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various esters and amides.

Scientific Research Applications

3-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used to study the interactions of sulfanyl and ester groups with biological targets.

    Industrial Applications: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets through its functional groups. The pyridinylmethylsulfanyl group can engage in hydrogen bonding and hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid methyl ester
  • 3-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid ethyl ester
  • 3-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid isopropyl ester

Uniqueness

The tert-butyl ester group in 3-(Pyridin-4-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester provides steric hindrance, which can influence the compound’s reactivity and stability. This makes it distinct from other similar compounds with different ester groups, potentially leading to unique biological and chemical properties.

Properties

Molecular Formula

C16H24N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

tert-butyl 3-(pyridin-4-ylmethylsulfanyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-10-4-5-14(11-18)21-12-13-6-8-17-9-7-13/h6-9,14H,4-5,10-12H2,1-3H3

InChI Key

AXCAGYMFDRFEFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)SCC2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.